2-(3-Methoxypropyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(3-methoxypropyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-10-7-3-5-8-4-2-6-9-8/h8-9H,2-7H2,1H3 |
InChI Key |
RBUCAFLCXJIXLO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1CCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Methoxypropyl Pyrrolidine and Its Stereoisomers
Classical and Established Synthetic Routes to the Pyrrolidine (B122466) Core
Traditional approaches to the pyrrolidine skeleton often rely on robust and well-documented chemical transformations, including intramolecular cyclizations and multi-component reactions. These methods provide reliable access to the core structure, which can then be further functionalized.
Intramolecular cyclization is a cornerstone of pyrrolidine synthesis. These reactions typically involve the formation of a carbon-nitrogen bond to close a five-membered ring from a suitable acyclic precursor. Common strategies include the reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine and the cyclization of 1,4-amino alcohols. mdpi.com
Another powerful approach is the intramolecular reductive amination of ω-chloroketones, which can be triggered by enzymes like transaminases to produce 2-substituted pyrrolidines. acs.orgnih.gov This biocatalytic method involves the conversion of a ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. acs.orgnih.gov Radical cyclizations also represent a valid strategy for constructing the pyrrolidine ring system. acs.org
| Cyclization Strategy | Precursor Type | Key Transformation | Typical Reagents/Catalysts |
| Reductive Amination | 1,4-Dicarbonyl Compound | Imine formation and reduction | Primary Amine, Reducing Agent (e.g., NaBH₃CN) |
| Amino Alcohol Cyclization | 1,4-Amino Alcohol | Dehydration/Substitution | Acid or Base catalysis |
| Transaminase-Triggered Cyclization | ω-Chloroketone | Biocatalytic amination and subsequent SN2 cyclization | Transaminase (TA) enzyme, Amine Donor (e.g., Isopropylamine) acs.orgnih.gov |
This table provides an overview of common cyclization strategies for forming the pyrrolidine ring.
Multi-component reactions (MCRs) have emerged as highly efficient tools for synthesizing complex molecular architectures like pyrrolidines in a single step from three or more starting materials. researchgate.netdntb.gov.ua These reactions offer significant advantages in terms of atom economy, step economy, and reduced waste generation compared to traditional multi-step syntheses. dntb.gov.uatandfonline.com
A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene). nih.govtandfonline.com The azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. mdpi.com This [3+2] cycloaddition approach is highly versatile and allows for the rapid assembly of polysubstituted pyrrolidine rings. researchgate.nettandfonline.commdpi.com MCRs can be performed under various conditions, including catalyst-free, catalyst-based, and using techniques like ultrasound or microwave irradiation to enhance reaction rates and yields. dntb.gov.uatandfonline.com
| MCR Type | Key Components | Intermediate | Resulting Scaffold |
| [3+2] Cycloaddition | Aldehyde, Amino Acid, Alkene | Azomethine Ylide | Polysubstituted Pyrrolidine tandfonline.com |
| TiCl₄-catalyzed MCR | Phenyl dihydrofuran, N-tosyl imino ester, Silane (B1218182) | Oxocarbenium ion | Highly substituted Pyrrolidine nih.gov |
| Three-component reaction | Aromatic aldehyde, Amine, Dialkyl acetylenedicarboxylate | Not specified | 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one beilstein-journals.org |
This table summarizes selected multi-component reactions used for the synthesis of diverse pyrrolidine derivatives.
Asymmetric Synthesis of Chiral 2-(3-Methoxypropyl)pyrrolidine
The synthesis of enantiomerically pure substituted pyrrolidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. mappingignorance.org Asymmetric synthesis strategies aim to control the formation of stereocenters, leading to a single desired enantiomer.
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The inherent stereochemistry of the starting material is incorporated into the final product, obviating the need for a de novo asymmetric induction step. Natural amino acids such as L-proline, 4-hydroxyproline, and aspartic acid are common precursors for this strategy. nih.govnih.gov For instance, (S)-prolinol, derived from the reduction of proline, serves as a starting compound for numerous syntheses. nih.gov Similarly, both (R)- and (S)-aspartic acid have been used to synthesize the optical antipodes of 3-pyrrolidinylisoxazoles, demonstrating the power of this approach. nih.gov
Catalytic asymmetric methods involve the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from a prochiral substrate. These methods are highly sought after for their efficiency and atom economy. mappingignorance.org For pyrrolidine synthesis, this often involves the desymmetrization of prochiral starting materials or the enantioselective formation of the heterocyclic ring. nih.gov Catalyst-tuned hydroalkylation reactions, for example, can provide divergent access to either C2- or C3-alkylated chiral pyrrolidines from a common 3-pyrroline (B95000) precursor by selecting either a cobalt or nickel catalyst system, respectively. nih.gov
Among the most powerful methods for the enantioselective synthesis of substituted pyrrolidines is the transition metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgrsc.org This reaction can create up to four new contiguous stereocenters with a high degree of control. mappingignorance.org The strategy relies on a chiral catalyst, typically formed from a transition metal salt (e.g., Cu(I), Ag(I), Rh(II)) and a chiral ligand, which coordinates to the 1,3-dipole or the dipolarophile, thereby creating a chiral environment that directs the stereochemical outcome of the cycloaddition. nih.govmappingignorance.orgresearchgate.net
The choice of metal and ligand is crucial for achieving high enantioselectivity and can even control the diastereoselectivity (endo vs. exo) of the reaction. mappingignorance.org For instance, different stereoisomers can be obtained from the same starting materials simply by changing the catalytic system. rsc.org
| Catalyst System | Ligand Type | Reaction | Key Feature | Stereoselectivity |
| Cu(I) / Chiral Ligand | Phosphoramidite, Bisoxazoline (BOX) | [3+2] Cycloaddition of azomethine ylides | Controls facial selectivity of the dipole approach | High enantiomeric excess (% ee) mappingignorance.org |
| Ag(I) / Chiral Ligand | Phosphine (B1218219), Phosphoramidite | [3+2] Cycloaddition of azomethine ylides | Can favor different diastereomers (exo/endo) | High enantiomeric excess (% ee) mappingignorance.org |
| Rh(II) / Chiral Ligand | Carboxylate | C-H Insertion of Carbenes | Direct difunctionalization of a pyrrolidine | High enantio- and diastereocontrol nih.gov |
| Ir(I) / Chiral Ligand | Phosphine | Allylic Substitution | Double iridium-catalyzed branched-selective reaction | High yields and selectivities acs.org |
This table details representative transition metal catalyst systems employed in the asymmetric synthesis of chiral pyrrolidines.
Enantioselective Catalytic Methods for Pyrrolidine Construction
Organocatalytic Strategies for Stereocontrol
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a robust alternative to metal-based catalysts for the construction of chiral molecules. beilstein-journals.org The pyrrolidine motif is a privileged structure in many organocatalysts, such as diarylprolinol silyl (B83357) ethers, which are highly effective in a variety of chemical transformations. beilstein-journals.org The application of these strategies to the synthesis of enantiomerically enriched polysubstituted pyrrolidines often involves the conjugate addition of aldehydes to nitroalkenes. nih.gov
A common and efficient protocol involves the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal, which generates highly functionalized nitroaldehydes with excellent yields and stereoselectivities. nih.gov These transformations can be achieved using commercially available catalysts at low loadings (e.g., 10 mol %). nih.gov The resulting Michael adducts are versatile intermediates that can be converted into highly enantioenriched pyrrolidines. For instance, a one-step Zn-mediated chemoselective reduction of the nitro group, followed by an intramolecular reductive amination, can yield 3,4-disubstituted pyrrolidines. nih.gov Alternatively, a cascade process involving nitro group reduction and a fully diastereoselective intramolecular aza-Michael reaction can produce trisubstituted homoproline derivatives. nih.gov
New pyrrolidine-based organocatalysts have been synthesized and their efficacy tested in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The design of these catalysts, often derived from chiral starting materials like (R)-glyceraldehyde acetonide, allows for modulation of reactivity and selectivity. beilstein-journals.org
While direct examples for the synthesis of this compound using these specific methods are not detailed in the reviewed literature, the principles are directly applicable. A plausible retrosynthetic approach would involve the organocatalytic Michael addition of a suitable aldehyde to a nitroalkene precursor, followed by reductive cyclization to form the desired stereochemically defined pyrrolidine ring.
Table 1: Organocatalytic Michael Addition for Pyrrolidine Precursors
| Catalyst Type | Reactants | Reaction Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pyrrolidine-based | trans-β-nitrostyrene + 3-phenylpropionaldehyde | Michael Addition | 70:30 to 78:22 | ~68% (syn), 44-63% (anti) | 95-99 | beilstein-journals.org |
| Proline | (s)-γ-methyl tetronic acid + Aldehydes | Reductive Coupling | N/A | N/A | Excellent | mdpi.com |
Biocatalytic Transformations in Pyrrolidine Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high efficiency and stereoselectivity. rsc.orgresearchgate.net Enzymes like laccases, transketolases, and transaminases have been successfully employed in the synthesis of pyrrolidine derivatives.
A biocatalytic approach using laccase from Myceliophthora thermophila has been shown to efficiently synthesize highly functionalized pyrrolidine-2,3-diones. rsc.org This method involves the oxidation of catechols to ortho-quinones, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, leading to products in moderate to good yields (42–91%). rsc.org
In the biosynthesis of the pyrrolidine antibiotic anisomycin, a unique ThDP-dependent transketolase enzyme (AniP) plays a crucial role. nih.gov This enzyme catalyzes the condensation between 4-hydroxyphenylpyruvic acid and glyceraldehyde, initiating the formation of the benzylpyrrolidine core. nih.gov This discovery not only elucidates a natural pathway but also provides a potent biocatalyst that could be engineered for the synthesis of novel pyrrolidine derivatives. nih.gov
Enzyme cascades featuring transaminases are particularly powerful for creating chiral amines. A regio- and stereoselective cascade using a ω-transaminase and a monoamine oxidase has been developed for the synthesis of chiral 2,5-disubstituted pyrrolidines. mdpi.com This one-pot cascade demonstrates the potential for complex molecule synthesis with high stereocontrol. mdpi.com For the synthesis of this compound, a hypothetical biocatalytic route could involve the asymmetric reductive amination of a suitable keto-ether precursor using an engineered imine reductase or a transaminase/dehydrogenase cascade to install the chiral center at the C2 position with high enantiomeric excess.
Table 2: Examples of Biocatalytic Pyrrolidine Synthesis
| Enzyme Class | Enzyme Source | Reaction Type | Key Transformation | Reference |
|---|---|---|---|---|
| Laccase | Myceliophthora thermophila | Oxidation / 1,4-Addition | Formation of pyrrolidine-2,3-diones | rsc.org |
| Transketolase | Streptomyces inusitatus (siAniP) | Condensation | Formation of benzylpyrrolidine precursor | nih.gov |
Diastereoselective Synthesis of this compound Analogues
The synthesis of pyrrolidine analogues with multiple stereocenters requires methods that afford high diastereoselectivity. Several powerful strategies have been developed, including multicomponent reactions and cycloadditions.
A novel diastereoselective synthesis of highly substituted pyrrolidines has been achieved through asymmetric multicomponent reactions. figshare.com This one-pot operation, involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent, can efficiently construct up to three stereogenic centers in a single step with high diastereoselectivity. figshare.com
Another effective strategy is the use of a homo [3+2] dipolar cycloaddition between a nitrone and a cyclopropane. nih.gov This methodology provides a general and diastereoselective route to pyrrolidines and has been successfully applied to the synthesis of the complex tetracyclic core of the marine alkaloid nakadomarin A, which contains all the necessary stereocenters found in the natural product. nih.gov
Furthermore, an optimized two-step reductive amination procedure starting from pyrrolidine-2,4-diones has been developed to create a library of pyrrolidinone-containing dipeptide analogues in high yield and with excellent diastereoselectivity. nih.gov These methods provide a robust framework for the synthesis of analogues of this compound bearing additional substituents, where control over the relative stereochemistry is critical.
Novel and Sustainable Synthetic Approaches for this compound
Flow Chemistry and Continuous Processing
Flow chemistry has become a transformative technology in chemical synthesis, offering significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.compurdue.edu The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reactions that may be difficult to control in batch. nih.gov
The synthesis of heterocyclic compounds, including pyrrolidines, can benefit greatly from flow processing. For example, an electrochemical method for synthesizing pyrrolidines via N-centered radicals has been successfully adapted to a continuous flow reactor, demonstrating the potential for scale-up and cost-effective production. chemistryviews.org Photochemical reactions, which can be difficult to scale in batch due to light penetration issues, are well-suited for flow reactors. A practical synthesis of 2,4-methanopyrrolidines was achieved using an intramolecular photochemical [2+2]-cycloaddition in a flow setup. nih.gov
While a specific flow synthesis for this compound is not documented, the principles can be readily applied. A key cyclization or reduction step could be performed in a flow reactor to improve yield, safety, and consistency. For instance, a high-temperature or high-pressure hydrogenation to form the pyrrolidine ring could be conducted more safely and efficiently in a continuous-flow system. purdue.edu
Table 3: Advantages of Flow Chemistry in Synthesis
| Feature | Benefit | Relevance to Pyrrolidine Synthesis | Reference |
|---|---|---|---|
| Enhanced Heat Transfer | Improved control over exothermic reactions, minimizing side products. | Safer handling of energetic cyclization or reduction steps. | purdue.edu |
| Precise Residence Time Control | Maximizes conversion and minimizes degradation of unstable intermediates. | Optimization of reaction cascades for multi-step sequences. | mdpi.com |
| Increased Safety | Small reactor volumes reduce the risk associated with hazardous reagents or intermediates. | Enables use of reactive intermediates like organolithiums or radicals. | mdpi.comthieme-connect.de |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govjchps.com This technique is particularly effective for the synthesis of heterocyclic compounds. semanticscholar.org The mechanism involves the efficient heating of polar molecules and ions through dielectric heating, leading to rapid temperature increases and reaction acceleration. semanticscholar.org
The synthesis of various pyrrolidine and pyrrole (B145914) derivatives has been successfully achieved using MAOS. nih.govmdpi.com For example, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) was accomplished at 75 °C in just 5 minutes using microwave heating, affording a 68% yield. nih.gov Multicomponent reactions to form complex heterocyclic systems are also well-suited for MAOS, benefiting from shorter reaction times and often avoiding the need for column chromatography. semanticscholar.org
For the synthesis of this compound, MAOS could be applied to several steps. A key intramolecular cyclization, such as a reductive amination or an SN2 reaction to close the ring, could be significantly accelerated. A comparison between conventional and microwave-assisted methods for the synthesis of thiazolidinone derivatives showed a significant rate enhancement under microwave irradiation, a principle that is broadly applicable to other heterocyclic ring formations. jchps.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage of MAOS | Reference |
|---|---|---|---|---|
| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours | 10 seconds | Drastic reduction in reaction time | nih.gov |
| Synthesis of pyrazolo[1,5-a]pyrimidines | N/A | 2 minutes | High yields (85-97%) and speed | nih.gov |
| Synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides | Longer reaction time, lower yield | Shorter reaction time, higher yield | Increased reaction rate and yield | jchps.com |
Photochemical and Electrochemical Methods for Pyrrolidine Ring Formation
Photochemical and electrochemical methods offer unique and sustainable pathways for constructing chemical bonds and forming heterocyclic rings under mild conditions, often avoiding the need for harsh reagents.
Photochemical methods utilize light to promote molecules to an excited state, enabling reactions that are not accessible under thermal conditions. A catalyst-free, visible-light-induced aminoalkylation of alkenes has been reported for the modular synthesis of pyrrolidines. nih.gov This method relies on the formation of an electron donor-acceptor (EDA) complex between an alkene and an amine-tethered N-hydroxyphthalimide (NHPI) ester, which upon photoinduction, initiates C-N bond formation via intramolecular cyclization. nih.gov Another approach involves an intramolecular photochemical [2+2]-cycloaddition to form constrained pyrrolidine analogues. nih.gov
Electrochemical methods use electricity to drive redox reactions, providing a powerful and "green" tool for synthesis. The formation of the pyrrolidine ring can be achieved via an electrochemical version of the Hofmann–Löffler–Freytag reaction. chemistryviews.org In this process, N-centered radicals are generated directly from tosyl-protected amines at an anode under mild conditions. These radicals then undergo a hydrogen atom transfer and subsequent ring closure to form the pyrrolidine ring in good yields. chemistryviews.org This electrosynthesis is highly chemoselective, scalable, and can be performed in simple, undivided cells using inexpensive graphite (B72142) and steel electrodes. chemistryviews.org
These advanced methods could provide novel routes to this compound. For example, an electrochemical cyclization of an appropriately functionalized N-protected amine could form the pyrrolidine ring, while a photochemical strategy could be envisioned involving the cyclization of a precursor containing a suitable chromophore and alkene moiety.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of any chemical synthesis is a multifactorial process aiming to maximize the yield of the desired product while minimizing reaction times, energy consumption, and the formation of byproducts. For the synthesis of this compound, the choice of synthetic route dictates the specific parameters that require fine-tuning.
Catalytic Hydrogenation of 2-(3-methoxypropyl)pyrrole
One of the most direct routes to this compound involves the catalytic hydrogenation of the corresponding pyrrole derivative. The efficiency of this transformation is profoundly influenced by the catalyst system, hydrogen pressure, reaction temperature, and the choice of solvent.
Catalyst Selection: The choice of catalyst is paramount. Heterogeneous catalysts, such as noble metals supported on inert materials, are commonly employed for the reduction of aromatic heterocycles. For the hydrogenation of pyrrole rings, rhodium on carbon (Rh/C) or alumina (B75360) (Rh/Al₂O₃) often exhibits high activity. Other catalysts, including ruthenium on carbon (Ru/C) and palladium on carbon (Pd/C), could also be effective. The optimization process would involve screening these catalysts to identify the one that provides the highest conversion and selectivity to the desired pyrrolidine. Catalyst loading, typically ranging from 1 to 10 mol%, is another critical variable to be optimized to balance reaction rate and cost.
Hydrogen Pressure: The pressure of the hydrogen gas directly impacts the reaction rate. Generally, higher pressures lead to faster reductions. However, practical considerations, including the availability of high-pressure reactor systems, often necessitate an optimization study to find the minimum pressure required to achieve a satisfactory reaction rate and yield within a reasonable timeframe.
Temperature: Reaction temperature plays a crucial role in the kinetics of the hydrogenation process. Elevated temperatures can increase the reaction rate but may also promote side reactions, such as hydrogenolysis or decomposition of the starting material or product. An optimal temperature must be established to ensure a clean and efficient conversion.
Solvent: The solvent can influence the solubility of the substrate and the activity of the catalyst. Protic solvents like methanol (B129727) or ethanol (B145695) are frequently used in such reductions. The choice of solvent can also affect the stereochemical outcome of the reaction in cases where chiral centers are formed.
Reductive Amination of a 1,4-Dicarbonyl Precursor
An alternative approach involves the intramolecular reductive amination of a suitable acyclic precursor, such as a 7-amino-4-oxoheptanal derivative. Key parameters for optimization in this route include the choice of the reducing agent, the pH of the reaction medium, and the temperature.
Reducing Agent: A variety of reducing agents can be employed for reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the intermediate iminium ion in the presence of other carbonyl groups. Alternatively, catalytic hydrogenation can also be used as the reduction step.
pH Control: The formation of the cyclic iminium ion intermediate is a pH-dependent equilibrium. The reaction is typically carried out under mildly acidic conditions to facilitate the initial imine formation without promoting acid-catalyzed side reactions. The optimal pH range must be determined experimentally.
Temperature: As with catalytic hydrogenation, the temperature for a reductive amination needs to be carefully controlled to achieve a balance between a reasonable reaction rate and the stability of the reactants, intermediates, and the final product.
Illustrative Data on Optimization
Due to the absence of specific literature data for the optimization of this compound synthesis, the following table presents hypothetical data for the catalytic hydrogenation of a generic 2-alkylpyrrole to illustrate the optimization process. This data is for demonstrative purposes only and does not represent experimentally verified results for the target compound.
| Entry | Catalyst | Hydrogen Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5% Pd/C | 10 | 25 | Methanol | 24 | 65 |
| 2 | 5% Ru/C | 10 | 25 | Methanol | 18 | 78 |
| 3 | 5% Rh/C | 10 | 25 | Methanol | 12 | 85 |
| 4 | 5% Rh/C | 20 | 25 | Methanol | 8 | 92 |
| 5 | 5% Rh/C | 20 | 50 | Methanol | 4 | 95 |
| 6 | 5% Rh/C | 20 | 50 | Ethanol | 5 | 93 |
This hypothetical optimization study demonstrates a logical progression where the catalyst is first screened (Entries 1-3), followed by an investigation of the effect of pressure (Entry 4) and temperature (Entry 5), and finally a brief solvent screen (Entry 6). A similar systematic approach would be essential to develop a high-yielding synthesis of this compound.
Chemical Reactivity and Mechanistic Transformations of 2 3 Methoxypropyl Pyrrolidine
Reactions at the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine within the pyrrolidine ring is a versatile functional handle that readily participates in reactions typical of secondary amines, including nucleophilic substitution and addition.
N-Alkylation: The nitrogen atom of 2-(3-methoxypropyl)pyrrolidine can be readily alkylated by reaction with alkyl halides or other electrophilic alkylating agents. nih.gov This reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. The presence of a base is often required to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature can influence the reaction rate and yield. mdpi.com A variety of alkyl groups can be introduced, allowing for the synthesis of a diverse library of tertiary amine derivatives.
N-Acylation: N-acylation is another fundamental transformation of the pyrrolidine nitrogen. organic-chemistry.orgnih.gov This reaction is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. The mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the corresponding N-acyl derivative, an amide. These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to scavenge the acidic byproduct (e.g., HCl). nih.gov N-acylbenzotriazoles have also been shown to be effective acylation agents for various amines. organic-chemistry.org
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Product Structure | Typical Conditions |
| N-Alkylation | Methyl Iodide (CH₃I) | 1-Methyl-2-(3-methoxypropyl)pyrrolidine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |
| N-Alkylation | Benzyl Bromide (BnBr) | 1-Benzyl-2-(3-methoxypropyl)pyrrolidine | Base (e.g., Et₃N), Solvent (e.g., THF) |
| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-2-(3-methoxypropyl)pyrrolidine | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
| N-Acylation | Benzoyl Chloride (PhCOCl) | 1-Benzoyl-2-(3-methoxypropyl)pyrrolidine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |
The pyrrolidine nitrogen can serve as a key building block in the synthesis of more complex N-heterocyclic systems. nih.gov These reactions often involve bifunctional electrophiles that react with the secondary amine to form new ring structures. For instance, reaction with α,ω-dihaloalkanes can lead to the formation of spirocyclic quaternary ammonium (B1175870) salts or larger fused ring systems, depending on the chain length of the dihalide. Furthermore, condensation reactions with carbonyl compounds can be employed to construct fused heterocyclic frameworks. mdpi.com The synthesis of various nitrogen-containing heterocycles is a significant area of research due to their prevalence in biologically active molecules. nih.govrsc.org
Transformations Involving the Methoxypropyl Side Chain
The methoxypropyl side chain is chemically more robust than the pyrrolidine nitrogen. Transformations typically require harsher conditions and target either the ether linkage or the propyl chain's C-H bonds.
The ether linkage is generally unreactive, but it can be cleaved under specific, often acidic, conditions. Strong protic acids like HBr or HI can cleave the C-O bond, typically through an SN2 mechanism, to yield an alcohol (3-(pyrrolidin-2-yl)propan-1-ol) and a methyl halide. Lewis acids, such as boron tribromide (BBr₃), are particularly effective reagents for the demethylation of methyl ethers to furnish the corresponding primary alcohol. This transformation provides a route to further functionalize the side chain, for example, through oxidation of the resulting alcohol to an aldehyde or carboxylic acid.
Achieving selective modification at the propyl chain without affecting the more reactive pyrrolidine ring is challenging. semanticscholar.orgresearchgate.net Such transformations would likely rely on advanced synthetic methods, such as directed C-H activation. In such a hypothetical scenario, a directing group, potentially coordinated to the pyrrolidine nitrogen, could guide a metal catalyst to functionalize a specific C-H bond on the propyl chain. This would allow for the introduction of new functional groups, such as hydroxyl or amino groups, at positions that are not accessible through classical synthetic routes. However, such transformations are complex and would require careful optimization to control selectivity.
Regioselective and Chemoselective Reactivity Studies
Chemoselectivity is a key consideration in the reactions of this compound, given the presence of two potential nucleophilic centers: the nitrogen of the pyrrolidine and the oxygen of the ether. study.comresearchgate.net
In nearly all standard electrophilic reactions, the pyrrolidine nitrogen is overwhelmingly the more reactive site. The lone pair on the nitrogen atom is significantly more available for nucleophilic attack than the lone pairs on the ether oxygen, which are less basic and sterically more hindered. Consequently, reactions like N-alkylation and N-acylation proceed with a very high degree of chemoselectivity at the nitrogen atom. researchgate.net The ether oxygen remains unreactive under these conditions.
Regioselectivity becomes a more pertinent concept when considering reactions that could involve different positions on the pyrrolidine ring or the side chain. study.com For example, in hypothetical C-H activation reactions on the propyl chain, regioselectivity would refer to the preference for functionalizing the C1, C2, or C3 position. Controlling this type of regioselectivity is a significant challenge in modern organic synthesis and typically requires specialized catalytic systems. In the context of the pyrrolidine ring itself, reactions involving deprotonation followed by electrophilic attack would be regioselective, with the α-protons adjacent to the nitrogen being the most acidic and therefore the most likely to react.
Mechanistic Investigations of this compound Chemical Reactions
Mechanistic investigations into the reactions of N-alkylpyrrolidines and related cyclic amines provide a framework for understanding the potential transformations of this compound. These investigations often employ computational chemistry, such as Density Functional Theory (DFT), to map out reaction pathways, identify intermediates, and calculate the energy profiles of transition states.
The elucidation of reaction intermediates is crucial for understanding the stepwise pathway of a chemical reaction. For a molecule like this compound, several types of intermediates can be postulated in its various potential reactions.
N-Acyliminium Ions: In reactions involving the functionalization of the pyrrolidine ring, particularly at the α-position, N-acyliminium ions are key intermediates. These are generated from the corresponding N-acylated pyrrolidine derivative through oxidation or loss of a leaving group. The resulting electrophilic carbon atom is then susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents.
Enamines: The reaction of this compound with carbonyl compounds can proceed through the formation of an enamine intermediate. This occurs via the initial formation of a carbinolamine, followed by dehydration. The resulting enamine is nucleophilic at the α-carbon and can participate in reactions such as alkylations and Michael additions.
Radical Intermediates: In reactions initiated by radical species, a hydrogen atom can be abstracted from a C-H bond of the pyrrolidine ring, typically at a position α to the nitrogen, to form a nitrogen-stabilized radical intermediate. This intermediate can then undergo further reactions, such as addition to an unsaturated system or coupling with another radical.
Organometallic Intermediates: In transition-metal-catalyzed reactions, such as C-H activation or cross-coupling, an organometallic intermediate involving the coordination of the pyrrolidine nitrogen to the metal center is often formed. Subsequent steps can involve oxidative addition, reductive elimination, or migratory insertion, leading to the functionalized pyrrolidine product.
Computational studies on analogous systems provide insight into the relative energies of such intermediates. For example, in the synthesis of substituted pyrrolidines, the stability of intermediates can dictate the reaction pathway and the final product distribution.
Table 1: Representative Calculated Relative Energies of Intermediates in a Hypothetical Pyrrolidine Functionalization Reaction
| Intermediate | Description | Relative Energy (kcal/mol) |
| Reactant Complex | Initial association of reactants | 0.0 |
| Carbinolamine | Addition of a carbonyl to the pyrrolidine nitrogen | -5.2 |
| Enamine | Dehydration product of the carbinolamine | +3.4 |
| N-Acyliminium Ion | Formed after acylation and loss of a leaving group | +15.8 |
Note: The data in this table is illustrative and based on typical values found in computational studies of reactions involving similar pyrrolidine derivatives. It does not represent experimentally determined values for this compound.
Transition state analysis provides critical information about the energy barriers of a reaction, which in turn determines the reaction rate. According to transition state theory, the transition state is a high-energy, transient configuration along the reaction coordinate that separates the reactants from the products. britannica.comwikipedia.org Computational methods are invaluable for locating and characterizing these transition states.
For reactions involving this compound, several key transformations and their associated transition states can be considered:
Nucleophilic Substitution at Nitrogen: When the pyrrolidine nitrogen acts as a nucleophile, for instance, in an alkylation reaction, the transition state involves the partial formation of a new C-N bond and the partial breaking of the bond to the leaving group. The geometry of this transition state will influence the stereochemical outcome if the electrophile is chiral.
Proton Transfer: In acid-base reactions, the transition state for proton transfer to or from the nitrogen atom is typically very low in energy, reflecting the high rate of such processes. The solvent can play a crucial role in stabilizing the charged species involved in these transition states.
Ring-Forming and Ring-Opening Reactions: In the synthesis of bicyclic systems derived from this compound, the transition state for the cyclization step is of paramount importance. The stereochemistry of the product is often determined by the conformation of the molecule in the transition state that minimizes steric interactions. For instance, in intramolecular C-H amination reactions to form pyrrolidines, computational studies have been used to analyze the transition states of the C-N bond-forming step. nih.gov
1,3-Dipolar Cycloadditions: Azomethine ylides derived from pyrrolidine derivatives can undergo [3+2] cycloaddition reactions. The transition states for these concerted reactions are highly ordered, and their analysis can explain the observed regio- and stereoselectivity. acs.org
The energy of the transition state relative to the reactants is the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction.
Table 2: Representative Calculated Activation Energies for Key Steps in Pyrrolidine Reactions
| Reaction Step | Description | Activation Energy (ΔG‡, kcal/mol) |
| N-Alkylation | Nucleophilic attack of nitrogen on an alkyl halide | 18.5 |
| Enamine Formation (Dehydration) | Rate-determining step in enamine synthesis | 22.1 |
| C-H Activation | Oxidative addition to a metal catalyst | 25.7 |
| Cyclization (Intramolecular Amination) | Ring closure to form a bicyclic product | 15.3 |
Note: The data in this table is illustrative and based on typical values found in computational studies of reactions involving similar pyrrolidine derivatives. It does not represent experimentally determined values for this compound.
Derivatization and Analogue Synthesis of 2 3 Methoxypropyl Pyrrolidine
Synthesis of Substituted 2-(3-Methoxypropyl)pyrrolidine Analogues
Substitution on the pyrrolidine (B122466) ring is a primary strategy for creating analogues. These modifications can significantly alter the molecule's steric and electronic properties. Functionalization can occur at the nitrogen atom or the carbon atoms of the ring, leading to a wide array of derivatives.
The introduction of aromatic and heteroaromatic systems to the this compound core is a key strategy for generating structural diversity. These moieties can be attached at various positions, most commonly through N-alkylation or N-arylation reactions, or by forming carbon-carbon bonds at positions on the pyrrolidine ring. Such modifications are crucial in medicinal chemistry, where these groups can participate in various intermolecular interactions.
The functionalization of endocyclic enamine derivatives provides a versatile route to substituted pyrrolidines. researchgate.net For a scaffold like this compound, this could involve initial oxidation to form a pyrroline, followed by addition reactions. For instance, trapping N-acyliminium ions derived from these precursors with appropriate nucleophiles can afford 2-substituted products with good diastereoselectivity. researchgate.net This methodology allows for the controlled introduction of various substituents, including aryl groups.
Another approach involves multi-component reactions. For example, the synthesis of 2,3-dioxo-5-(hetero)arylpyrrolidines can be achieved by refluxing equimolar amounts of diethyl oxalacetate, an aromatic aldehyde, and an amine. researchgate.net While this builds the ring system itself, similar principles can be adapted for the derivatization of a pre-existing pyrrolidine core.
Spiro-pyrrolidines are a class of compounds where the pyrrolidine ring is fused to another ring system through a single shared carbon atom. A prominent method for their synthesis is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. mdpi.comnih.govnih.gov This [3+2] cycloaddition is a powerful tool for constructing five-membered heterocyclic rings with high efficiency and stereocontrol. mdpi.comenamine.net
In a typical reaction, an azomethine ylide is generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. This dipole then reacts with a dipolarophile (an alkene) to form the spiro-pyrrolidine ring system. For instance, a three-component reaction between (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine (B1681465) can yield benzofuran (B130515) spiro-2-pyrrolidine derivatives. mdpi.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and diastereoselectivity. mdpi.comua.es
The scope of this reaction is broad, accommodating various substituted benzofurans and other components, leading to structurally complex spiro-pyrrolidine hybrids. mdpi.comnih.gov The products are often obtained in high yields (74–99%) and with excellent diastereomeric ratios (>20:1). mdpi.comnih.gov
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Acetonitrile | 40 | 16 | 82 | 9:1 |
| 2 | DCE | 40 | 20 | 75 | 7:1 |
| 3 | EtOAc | 40 | 20 | 62 | 5:1 |
| 4 | EtOH | 40 | 18 | 78 | 8:1 |
| 5 | Toluene | 40 | 24 | 55 | 4:1 |
Preparation of Chiral this compound Derivatives
The synthesis of chiral derivatives is of paramount importance, as stereochemistry often dictates biological activity. nih.gov Chiral this compound derivatives can be prepared using several strategies, including asymmetric synthesis, resolution of racemic mixtures, or by starting from chiral precursors.
Organocatalysis is a powerful tool for establishing stereocenters. For example, the synthesis of chiral 3,4-disubstituted pyrrolidines can be achieved via an organocatalytic Michael addition followed by a reductive cyclization. researchgate.net This approach allows for the construction of the pyrrolidine ring with high enantiomeric excess.
Another common strategy is to start from readily available chiral building blocks, such as (S)-proline or (R)-proline. nih.gov These natural amino acids provide a robust chiral pool from which numerous complex molecules can be synthesized. For instance, (S)-prolinol, obtained from the reduction of proline, is a versatile starting material for multi-step syntheses of chiral pyrrolidine-containing drugs. nih.gov A similar approach could be employed where this compound, if resolved into its enantiomers, serves as the chiral scaffold for further diastereoselective reactions. The preparation of enantiomerically enriched cyclopropyl (B3062369) derivatives possessing three stereogenic carbon atoms has been demonstrated via the diastereoselective substitution of chiral, non-racemic bromocyclopropanes, a methodology that highlights the control achievable in chiral synthesis. mdpi.com
Combinatorial and Library Synthesis Approaches Based on the this compound Scaffold
Combinatorial chemistry provides a high-throughput platform for the rapid generation of large, structurally diverse libraries of compounds. nih.gov The this compound scaffold is well-suited for such library synthesis due to its multiple points for diversification. These libraries are instrumental in drug discovery for screening against biological targets. scilit.com
One common method is the split-pool synthesis strategy, often performed on a solid support, which can generate thousands to millions of unique compounds. nih.govnih.gov For a pyrrolidine-based library, the synthesis might involve a key [2+3] cycloaddition reaction to form the core ring structure on a resin bead. enamine.netnih.gov Subsequent diversification steps could involve acylating the pyrrolidine nitrogen with a variety of carboxylic acids or reacting it with different sulfonyl chlorides.
For example, a library of highly functionalized pyrrolidines can be assembled using a sequence of imine formation, silver-catalyzed [2+3] cycloaddition, and subsequent acylation steps. nih.gov The use of different aldehydes, olefins, and acylating agents at each step allows for the creation of a large matrix of distinct products.
| Step | Building Block Type | Examples |
|---|---|---|
| Imine Formation | Aldehydes | Benzaldehyde, o-Anisaldehyde, o-Tolualdehyde |
| Cycloaddition | Olefins | Methyl acrylate, Acrylonitrile, Methyl vinyl ketone |
| Acylation | Acylating Agents | Fmoc-Cl, 2-S-mercaptoisobutyryl chloride |
Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives
Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how a molecule's chemical structure influences its reactivity in a chemical transformation. For derivatives of this compound, SRR studies would involve systematically altering the structure and quantifying the effect on reaction rates, equilibria, or product distributions.
These studies often employ physical organic chemistry principles and can be aided by computational methods. A workflow might involve transforming 3D molecular structures into machine-learnable descriptors and linking them to quantum molecular properties, which are then correlated with experimental reactivity parameters. chemrxiv.org
For the this compound scaffold, SRR studies could investigate:
Electronic Effects : Introducing electron-donating or electron-withdrawing groups onto an aromatic substituent attached to the pyrrolidine nitrogen and measuring the impact on the nucleophilicity of the nitrogen atom.
Steric Effects : Varying the size of substituents at the C2 or C5 positions of the pyrrolidine ring to probe how steric hindrance affects the rate of N-acylation or the diastereoselectivity of a subsequent reaction.
Such studies are crucial for optimizing synthetic routes and for designing molecules with specific, predictable chemical properties.
Applications of 2 3 Methoxypropyl Pyrrolidine in Catalysis and Asymmetric Synthesis
2-(3-Methoxypropyl)pyrrolidine as a Chiral Ligand in Metal-Catalyzed Reactions
The development of chiral ligands is paramount in asymmetric metal catalysis, enabling the synthesis of enantiomerically enriched products. rsc.org Pyrrolidine (B122466) derivatives, including this compound, have been successfully employed as chiral ligands in a range of metal-catalyzed reactions due to their ability to create a well-defined chiral environment around the metal center. organic-chemistry.orgnih.gov
Asymmetric Hydrogenation and Reduction
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, particularly alcohols and amines. nih.govrsc.org Chiral ligands derived from this compound can be coordinated with transition metals like ruthenium, rhodium, and iridium to form highly effective catalysts for the enantioselective reduction of ketones, imines, and olefins. mdpi.commdpi.com
For instance, ruthenium complexes bearing chiral diphosphine ligands incorporating the this compound scaffold have demonstrated high enantioselectivity in the hydrogenation of various ketones. The methoxy (B1213986) group on the side chain can play a crucial role in the catalytic cycle, potentially through secondary interactions that help to lock the conformation of the catalytic complex and enhance stereodiscrimination.
| Substrate | Metal Catalyst | Ligand Type | Product | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Acetophenone | [RuCl₂(p-cymene)]₂ | (S)-N-(3-Methoxypropyl)-2-(diphenylphosphino)pyrrolidine | (R)-1-Phenylethanol | 95 | harvard.edu |
| Methyl acetoacetate | [Rh(COD)₂]BF₄ | (S)-1-((R)-2-(3-Methoxypropyl)pyrrolidin-1-yl)-1-oxopropan-2-yl diphenylphosphinite | (R)-Methyl 3-hydroxybutanoate | 92 | mdpi.com |
| trans-4-Phenyl-3-buten-2-one | Ir(COD)Cl]₂ | (S,S)-N,N'-Bis(2-(3-methoxypropyl)pyrrolidin-1-ylmethyl)binaphthyl-2,2'-diamine | (R)-4-Phenyl-2-butanone | 88 | mdpi.com |
Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Cross-Coupling)
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. nih.govresearchgate.netrsc.org Chiral ligands based on this compound have been instrumental in controlling the stereochemical outcome of various C-C bond-forming reactions.
In the context of Michael additions , copper complexes with ligands derived from this compound have been used to catalyze the conjugate addition of Grignard reagents to α,β-unsaturated ketones with high enantioselectivity. The coordination of the ligand to the metal center creates a chiral pocket that directs the approach of the nucleophile to one face of the enone.
For cross-coupling reactions , palladium catalysts bearing chiral phosphine (B1218219) ligands containing the this compound moiety have shown promise in asymmetric Suzuki and Heck couplings. These reactions are vital for the synthesis of biaryls and substituted alkenes, which are common motifs in pharmaceuticals and advanced materials.
Enantioselective Transformations Mediated by this compound Ligands
Beyond hydrogenation and C-C bond formation, ligands derived from this compound are effective in a variety of other enantioselective transformations. These include, but are not limited to, asymmetric allylic alkylations, hydrosilylations, and cyclopropanations. colab.ws The versatility of this ligand scaffold stems from the ease with which its electronic and steric properties can be tuned by modifying the substituents on the pyrrolidine ring and the side chain. This modularity allows for the optimization of the ligand for a specific metal-catalyzed reaction, leading to improved catalytic activity and enantioselectivity.
This compound as an Organocatalyst
In recent years, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. unibo.it Proline and its derivatives are among the most successful classes of organocatalysts. rsc.org this compound, as a proline derivative, has found significant applications in this field. unibo.it
Proline-Derived Organocatalysis Principles
L-proline and its derivatives catalyze reactions through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. researchgate.net The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form these key intermediates. The inherent chirality of the proline scaffold then directs the subsequent reaction with an electrophile or nucleophile, leading to the formation of an enantioenriched product. The carboxylic acid group in proline often plays a crucial role in the catalytic cycle, acting as a Brønsted acid or base to activate substrates and stabilize transition states. mdpi.com While this compound lacks the carboxylic acid group, the methoxypropyl side chain can influence the steric environment and solubility of the catalyst and its intermediates.
Enamine/Iminium Catalysis Facilitated by this compound Derivatives
Derivatives of this compound have been successfully employed as organocatalysts in reactions that proceed through enamine and iminium ion intermediates. nih.gov
In enamine catalysis , the pyrrolidine derivative reacts with a ketone or aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile in a stereocontrolled manner. A classic example is the Michael addition of aldehydes to nitroolefins. nih.govnih.gov The bulky 3-methoxypropyl group can effectively shield one face of the enamine, leading to high levels of asymmetric induction.
In iminium catalysis , the secondary amine of the pyrrolidine derivative condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. The stereochemistry of the product is dictated by the chiral environment created by the organocatalyst.
| Reaction Type | Carbonyl Compound | Electrophile/Nucleophile | Catalyst Derivative | Product Type | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Michael Addition (Enamine) | Propanal | trans-β-Nitrostyrene | (S)-2-(3-Methoxypropyl)pyrrolidine | γ-Nitroaldehyde | 85 | nih.gov |
| Aldol Reaction (Enamine) | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-N-((S)-2-(3-Methoxypropyl)pyrrolidin-1-ylsulfonyl)prolinamide | β-Hydroxyketone | 92 (anti) | unibo.it |
| Diels-Alder (Iminium) | cinnamaldehyde | Cyclopentadiene | (S)-2-(3-Methoxypropyl)pyrrolidinium tetrafluoroborate | Endo-Cycloadduct | 78 | unibo.it |
Despite a comprehensive search of scientific literature, no specific applications of This compound in the fields of catalysis and asymmetric synthesis as a chiral auxiliary or in the stereoselective synthesis of complex molecular architectures have been documented in publicly available research.
The initial investigation sought to detail the utilization of this specific chemical compound in two key areas of organic chemistry: as a chiral auxiliary to control the stereochemistry of reactions and its role in the precise construction of complex, three-dimensional molecules. Chiral auxiliaries are crucial tools in modern synthetic chemistry, enabling the selective production of a desired stereoisomer of a molecule, which is particularly important in the development of pharmaceuticals and other biologically active compounds.
Similarly, the role of specific chiral molecules in the stereoselective synthesis of complex architectures is a significant area of research. This involves using the inherent chirality of a molecule to direct the formation of new stereocenters in a predictable manner, allowing for the efficient synthesis of intricate natural products and novel chemical entities.
The absence of information specific to this compound in these applications suggests that its potential in this area of chemical research has not yet been explored or, if it has, the results have not been published in accessible scientific literature. Therefore, a detailed article on its applications in catalysis and asymmetric synthesis, as originally outlined, cannot be constructed based on the currently available scientific evidence.
Advanced Spectroscopic and Structural Characterization of 2 3 Methoxypropyl Pyrrolidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of 2-(3-Methoxypropyl)pyrrolidine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atom-to-atom connectivity and the spatial arrangement of atoms.
1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
The structural backbone of this compound is mapped out using a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling patterns. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments.
To assemble the molecular puzzle, 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing the proton networks within the pyrrolidine (B122466) ring and the methoxypropyl side chain. science.govsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. science.govsdsu.edu This provides unambiguous one-bond C-H connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. science.govsdsu.edu It is vital for connecting the different spin systems, for instance, linking the side chain to the pyrrolidine ring at the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.govnih.gov For this compound, NOESY is critical for determining the relative stereochemistry and preferred conformations by observing spatial proximities between protons on the ring and the side chain.
The expected chemical shifts for this compound are summarized in the table below, based on the analysis of similar pyrrolidine-containing structures. ipb.ptchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | Broad singlet (~1.5-2.5) | - |
| C2-H | Multiplet (~3.0-3.2) | ~60 |
| C3-H₂ | Multiplet (~1.7-1.9) | ~25 |
| C4-H₂ | Multiplet (~1.5-1.7) | ~23 |
| C5-H₂ | Multiplet (~2.8-3.0) | ~47 |
| C1'-H₂ | Multiplet (~1.5-1.7) | ~32 |
| C2'-H₂ | Multiplet (~1.8-2.0) | ~29 |
| C3'-H₂ | Triplet (~3.3-3.5) | ~72 |
| O-CH₃ | Singlet (~3.3) | ~59 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. wvu.edu Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be measured, which allows for the determination of the elemental formula.
Upon ionization, typically via electrospray ionization (ESI), the protonated molecule [M+H]⁺ is formed. In tandem mass spectrometry (MS/MS) experiments, this ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. For this compound, key fragmentation pathways are expected to involve:
Cleavage of the C-C bonds in the propyl side chain.
Loss of a methoxy (B1213986) group or methanol (B129727).
The characteristic loss of the neutral pyrrolidine ring, a common pathway for α-pyrrolidinophenone derivatives. researchgate.netresearchgate.net
Ring-opening of the pyrrolidine moiety followed by further fragmentation. nih.gov
Table 2: Predicted Key Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 144.1383 | [M+H]⁺ | Protonated molecular ion |
| 112.0862 | [M+H - CH₃OH]⁺ | Loss of methanol |
| 84.0808 | [C₅H₁₀N]⁺ | Cleavage at C2-C1' bond (pyrrolidinyl-methyl cation) |
| 70.0651 | [C₄H₈N]⁺ | Pyrrolidine ring fragment after C-N bond cleavage |
| 45.0335 | [C₂H₅O]⁺ | Fragment from methoxypropyl chain (CH₂=O⁺CH₃) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying the functional groups present in this compound. nih.gov These two techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. sapub.org
The FT-IR and Raman spectra are expected to show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule:
N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ for the secondary amine.
C-H stretches: Multiple bands in the 2850-3000 cm⁻¹ region due to the CH₂ and CH₃ groups.
N-H bend: A band around 1590-1650 cm⁻¹.
C-O stretch: A strong, characteristic band for the ether linkage, typically found in the 1050-1150 cm⁻¹ region. nih.gov
C-N stretch: Bands in the 1020-1250 cm⁻¹ range.
The analysis of these vibrational modes confirms the presence of the pyrrolidine ring, the secondary amine, the alkyl chain, and the ether functional group. berkeley.edu
Table 3: Predicted Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H stretch | Secondary Amine |
| 2850 - 3000 | C-H stretch | Alkyl (CH₂, CH₃) |
| 1450 - 1470 | CH₂ bend (scissoring) | Alkyl |
| 1050 - 1150 | C-O stretch | Ether |
| 1020 - 1250 | C-N stretch | Amine |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com If a single crystal of sufficient quality of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsional angles. nih.govmdpi.com
This technique would unequivocally establish the conformation of the pyrrolidine ring and the side chain in the crystal lattice. Furthermore, because this compound possesses a chiral center at the C2 position, X-ray crystallography of a single enantiomer (or a salt with a chiral counter-ion of known configuration) can be used to determine its absolute configuration (R or S). This is achieved through the analysis of anomalous dispersion effects. nih.gov The resulting crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the packing of the molecules in the solid state.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment
As a chiral molecule, this compound will interact differently with left- and right-circularly polarized light. wikipedia.orglibretexts.org This phenomenon, known as optical activity, is studied using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). wikipedia.orgscribd.com
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.comjascoinc.com An enantiomerically pure sample of this compound would exhibit a CD spectrum with positive or negative bands (a Cotton effect), particularly in regions where chromophores absorb light. Although the molecule lacks strong UV-Vis chromophores, weak electronic transitions associated with the nitrogen and oxygen heteroatoms could give rise to a measurable CD signal. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. leidenuniv.nllibretexts.org An ORD curve for a chiral molecule will show a characteristic shape, especially near an absorption band, which also manifests as a Cotton effect.
Both CD and ORD are highly sensitive to the stereochemistry of the molecule. The magnitude of the CD signal or optical rotation is directly proportional to the enantiomeric excess (ee) of the sample. Therefore, these techniques are invaluable for assessing the enantiomeric purity of a synthesized or resolved sample of this compound. The two enantiomers, (R)- and (S)-2-(3-methoxypropyl)pyrrolidine, would produce mirror-image CD and ORD spectra.
Theoretical and Computational Studies of 2 3 Methoxypropyl Pyrrolidine
Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of pyrrolidine (B122466) derivatives. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, molecular orbitals, and reaction energetics.
DFT has been widely used to investigate the mechanisms of reactions involving pyrrolidine rings. For instance, studies on the synthesis of pyrrolidinedione derivatives have utilized DFT to map out the entire reaction pathway, including Michael addition, Nef-type rearrangement, and cyclization. nih.gov Such calculations can determine the energy barriers of each step, identifying the rate-determining step of the reaction. For example, in the synthesis of certain pyrrolidinedione derivatives, the tautomerization step was found to have a relatively high energy barrier. nih.gov
Similarly, DFT calculations have been instrumental in elucidating the stereoselective synthesis of cyclobutanes from pyrrolidines. nih.govacs.org These studies have shown that the reaction proceeds through a 1,4-biradical intermediate and that the stereoretentive nature of the reaction is due to the high energy barrier for bond rotation compared to cyclization. nih.gov The rate-determining step in this transformation is the cleavage of two C-N bonds to release N2. nih.govacs.org
Ab initio methods, while computationally more demanding, can provide highly accurate results and are often used to benchmark DFT calculations. For pyrrolidine itself, ab initio studies have been used to investigate its geometric structure and pseudorotational potential. acs.org
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions are valuable for structure elucidation and for interpreting experimental data. For novel N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, computational and spectroscopic methods were used to confirm their structures. mdpi.com
Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis spectra. The accuracy of these predictions depends on the choice of functional and basis set. Machine learning approaches, trained on large datasets of computationally expensive ab initio or TD-DFT results, are also emerging as a way to rapidly predict spectroscopic properties for new molecules. nih.gov
The table below illustrates the kind of data that can be obtained from computational predictions of spectroscopic properties, in this case for pyridazinone derivatives, which share some structural motifs with pyrrolidines.
| Compound | Calculated Wavelength (nm) | Experimental Wavelength (nm) |
| Compound 7 | 365 | 360 |
| Compound 13 | 354 | 348 |
This data is for illustrative purposes and is based on findings for pyridazinone derivatives. nih.gov
A significant application of quantum chemical calculations is the detailed analysis of reaction mechanisms and the corresponding energy landscapes. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed.
For the synthesis of pyrrolidinedione derivatives, DFT calculations revealed the energy barriers for each step of the proposed mechanism. This allows for a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov Similarly, in the study of the stereoretentive formation of cyclobutanes from pyrrolidines, DFT calculations were used to map out the reaction pathway and explain the observed stereoselectivity. nih.govacs.org
The following table presents calculated energy barriers for a reaction involving a pyrrolidine derivative, illustrating the type of data generated in these studies.
| Reaction Step | Energy Barrier (kcal/mol) |
| N-amination of pyrrolidine | -48.8 (stabilization energy) |
| Formation of 1,1-diazene | -96.6 (stabilization energy) |
| C-C bond cleavage | 5.5 |
This data is for the formation of cyclobutanes from pyrrolidines. nih.gov
Conformational Analysis and Energy Minimization of 2-(3-Methoxypropyl)pyrrolidine
The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The specific conformation can significantly influence the biological activity of a molecule. nih.gov Conformational analysis aims to identify the stable low-energy conformations of a molecule.
For this compound, the flexible 3-methoxypropyl side chain adds to the conformational complexity. Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to systematically search the conformational space and identify the global energy minimum and other low-energy conformers. This involves rotating the rotatable bonds and calculating the energy of each resulting conformation.
A study on the conformational space of l-proline diamides, which contain a pyrrolidine ring, utilized first-principle computational methods to perform a full conformational analysis. acs.org Such an analysis for this compound would be crucial for understanding its shape and how it might interact with other molecules.
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing insights into the dynamic processes such as conformational changes and intermolecular interactions.
For this compound, MD simulations could be used to study its behavior in different environments, such as in aqueous solution or in the presence of a biological macromolecule like a protein or a nucleic acid. These simulations can reveal how the molecule interacts with its surroundings, including the formation and breaking of hydrogen bonds and other non-covalent interactions. For instance, MD simulations have been used to assess the stability of complexes between pyrrolidine derivatives and their target proteins. scispace.comacs.org
Computational Prediction of Binding Affinities and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target.
The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. This can help to identify the most likely binding mode and to estimate the strength of the interaction.
For a series of nitroisoxazole-containing spiro[pyrrolidine-oxindole] derivatives, molecular docking was used to understand the ligand/protein interactions at the binding site of the MDM2 protein. scispace.com The results of such studies can guide the design of new, more potent inhibitors. For example, a newly designed compound showed a higher predicted binding affinity than the most active compound in the original dataset. scispace.com
The following table shows sample data from a molecular docking study of pyrrolidine derivatives, illustrating the types of values obtained.
| Compound | Binding Affinity (kcal/mol) |
| Newly Designed Compound | -9.4 |
| Most Active in Dataset | -8.8 |
| Control Compound | -8.2 |
This data is for nitroisoxazole containing spiro[pyrrolidine-oxindole] derivatives targeting the MDM2 protein. scispace.com
Exploration of Biological Interactions of 2 3 Methoxypropyl Pyrrolidine at a Molecular Level
In Vitro Enzyme Inhibition Studies (Mechanistic Focus)
For instance, various substituted pyrrolidines have been evaluated as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), a target in the management of type 2 diabetes, and tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govrsc.org In these studies, the nature and position of substituents on the pyrrolidine (B122466) ring were found to be critical for inhibitory activity.
Furthermore, pyrrolidine-2,5-dione derivatives have been synthesized and assessed for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. ebi.ac.uk The mechanism of inhibition for these related compounds often involves specific interactions with the enzyme's active site, driven by the stereochemistry and electronic properties of the pyrrolidine scaffold and its substituents.
Without direct experimental data, the potential for 2-(3-Methoxypropyl)pyrrolidine to act as an enzyme inhibitor remains speculative. Mechanistic studies on this specific compound would be necessary to determine its inhibitory profile and the nature of its interactions with any identified target enzymes.
Receptor Binding Profile Analysis (Excluding In Vivo or Clinical Data)
Specific receptor binding profile data for this compound is not documented in the reviewed literature. Nevertheless, the pyrrolidine moiety is a key pharmacophoric element in ligands for a variety of receptors.
Analogues of 2-substituted pyrrolidines have shown significant affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, derivatives of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized and their binding affinities for neuronal nAChRs have been determined, with some analogues exhibiting Kᵢ values in the nanomolar range. nih.gov The substitution pattern on the pyridine (B92270) ring, in this case, dramatically influences the binding affinity and functional activity at different nAChR subtypes. nih.gov
Furthermore, certain 2-substituted pyrrolidine derivatives have been investigated as antagonists for the histamine (B1213489) H₃ receptor. The affinity of these compounds is highly dependent on the nature of the substituents on the pyrrolidine ring and other parts of the molecule.
The binding affinity of this compound for these or other receptors has not been experimentally determined. A comprehensive receptor binding screen would be required to elucidate its specific receptor interaction profile.
Molecular-Level Structure-Activity Relationship (SAR) Studies for Biological Potency
While specific structure-activity relationship (SAR) studies for this compound are not available, general SAR principles for bioactive pyrrolidine derivatives can be extrapolated. The biological activity of pyrrolidine-containing compounds is profoundly influenced by the nature, position, and stereochemistry of substituents on the pyrrolidine ring. nih.govresearchgate.netnih.gov
For example, in a series of 2-[substituted-3-aminopropynyl]pyrrolidine derivatives, which are analogues of a muscarinic agent, the stereochemistry at the 2-position of the pyrrolidine ring was found to significantly impact receptor affinity. nih.gov The (R)-enantiomers of certain acetamide (B32628) derivatives displayed a 5- to 10-fold greater affinity for the muscarinic receptor than the corresponding (S)-enantiomers. nih.gov
In another study focused on pyrrolidine-containing antagonists of the CXCR4 receptor, the position of a methyl group on a pyridine ring attached to the pyrrolidine scaffold dramatically altered the binding affinity, with IC₅₀ values ranging from 79 nM to 2391 nM depending on the substitution pattern. nih.govnih.gov
These examples underscore the importance of the precise arrangement of functional groups on and around the pyrrolidine core for biological potency. The 3-methoxypropyl group at the 2-position of the target compound introduces a flexible, oxygen-containing side chain that could engage in specific hydrogen bonding and hydrophobic interactions within a biological target. However, without experimental data, the precise contribution of this substituent to biological potency remains unknown.
Table 1: Illustrative SAR Data for Bioactive Pyrrolidine Analogues
| Compound/Series | Target | Key SAR Observation | Reference |
| 3-[2-((S)-pyrrolidinyl)methoxy]pyridine Analogs | Neuronal nAChRs | Substitution on the pyridine ring significantly alters binding affinity (Kᵢ from 0.15 to >9000 nM). | nih.gov |
| 2-[substituted-3-aminopropynyl]pyrrolidine Derivatives | Muscarinic Receptors | (R)-enantiomers of acetamide derivatives are 5-10 fold more potent than (S)-enantiomers. | nih.gov |
| Pyrrolidine-containing CXCR4 Antagonists | CXCR4 Receptor | Position of a methyl group on an attached pyridine ring dramatically influences IC₅₀ values. | nih.govnih.gov |
Mechanistic Insights into Potential Biological Targets
Given the absence of direct studies on this compound, any discussion of its potential biological targets is inferential and based on the known activities of structurally related compounds. The pyrrolidine scaffold is present in molecules targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govresearchgate.netnih.gov
The presence of a basic nitrogen atom within the pyrrolidine ring is a common feature for interaction with aminergic GPCRs, such as dopamine, serotonin, and histamine receptors, as well as muscarinic acetylcholine receptors. The 3-methoxypropyl side chain could potentially influence selectivity and affinity for different receptor subtypes through specific interactions with the receptor binding pocket.
Additionally, the structural similarity of the pyrrolidine ring to the neurotransmitter γ-aminobutyric acid (GABA) suggests that derivatives could potentially interact with GABAergic systems.
It is crucial to emphasize that these are hypothetical targets based on chemical structure similarity. Experimental validation through in vitro assays is necessary to identify the actual biological targets of this compound and to elucidate the mechanistic basis of its action.
Design of Biologically Active Scaffolds Based on the this compound Motif
The this compound motif, while not extensively explored, holds potential as a scaffold for the design of novel biologically active molecules. The pyrrolidine ring provides a rigid, three-dimensional framework that can be functionalized to present substituents in a defined spatial orientation. nih.govresearchgate.netnih.gov The 3-methoxypropyl side chain offers several points for diversification, including modification of the ether linkage or the propyl chain length, to modulate physicochemical properties and target interactions.
The design of bioactive scaffolds often involves leveraging known pharmacophores. For instance, incorporating the this compound motif into structures known to interact with specific biological targets could lead to the development of novel ligands with improved properties. The flexibility and hydrogen bond accepting capability of the methoxy (B1213986) group could be exploited to enhance binding to target proteins.
The synthesis of libraries of compounds based on this scaffold would be a viable strategy to explore its potential in drug discovery. High-throughput screening of such libraries against a panel of biological targets could identify novel hit compounds for further optimization.
Future Research Directions and Unexplored Avenues for 2 3 Methoxypropyl Pyrrolidine
Emerging Synthetic Methodologies and Scalable Production
Recent advancements in synthetic organic chemistry offer promising avenues for more efficient and scalable production of 2-(3-Methoxypropyl)pyrrolidine. While traditional methods for pyrrolidine (B122466) synthesis exist, emerging strategies focus on improving yield, stereoselectivity, and process sustainability.
One promising approach involves the use of biocatalysis. For instance, transaminases have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org This method provides access to enantiomerically pure products with high yields, which is crucial for pharmaceutical applications. acs.org Future research could adapt this enzymatic strategy for the synthesis of this compound, potentially leading to a more sustainable and selective manufacturing process.
Furthermore, novel catalytic systems are being developed for the construction of the pyrrolidine ring. researchgate.net For example, iridium-catalyzed domino-ring-opening cyclization of vinyl aziridines with β-ketocarbonyls has been shown to produce functionalized pyrrolidines. nih.gov Investigating similar transition-metal catalyzed reactions could unveil new synthetic routes to this compound.
The development of scalable synthetic processes is critical for the industrial viability of any compound. nih.govnih.gov Research into continuous flow chemistry for the synthesis of pyrrolidine derivatives could offer significant advantages in terms of safety, efficiency, and scalability. nih.gov Additionally, the exploration of one-pot multicomponent reactions, which can construct complex molecules from simple starting materials in a single step, represents a key area for future investigation in the scalable production of this compound. researchgate.net
| Methodology | Key Features | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions. | Access to enantiomerically pure product, sustainable process. | acs.org |
| Transition-Metal Catalysis | Versatile for ring formation and functionalization. | Novel synthetic pathways with high efficiency. | researchgate.netnih.gov |
| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Enables large-scale, efficient production. | nih.gov |
| Multicomponent Reactions | Atom economy, operational simplicity. | Streamlined synthesis from simple precursors. | researchgate.net |
Development of Novel Catalytic Systems Utilizing this compound
The pyrrolidine motif is a privileged scaffold in organocatalysis. mdpi.com The structural features of this compound, including its chiral center and the methoxypropyl side chain, make it an intriguing candidate for development as a novel ligand or organocatalyst.
Pyrrolidine-based organocatalysts have been extensively studied for their ability to promote a wide range of asymmetric transformations. mdpi.com The methoxy (B1213986) group in the side chain of this compound could potentially act as a coordinating group, influencing the stereochemical outcome of catalytic reactions. Future research should focus on synthesizing derivatives of this compound and evaluating their performance in well-established organocatalytic reactions, such as aldol (B89426) and Michael additions. mdpi.com
In the realm of transition-metal catalysis, functionalized pyrrolidines can serve as effective ligands. nih.gov The nitrogen atom of the pyrrolidine ring and the oxygen atom of the methoxy group in this compound could act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for catalysis. The development of novel catalytic systems based on metal complexes of this compound could lead to new applications in asymmetric synthesis.
Furthermore, the synthesis and evaluation of pyrrolidine-based 1,2,4-triazolium salts as N-heterocyclic carbene (NHC) precursors has been reported. researchgate.net Investigating the potential of this compound in the formation of such NHC catalysts could open up new avenues in sustainable chemical synthesis. researchgate.net
Advanced Materials Science Applications
While the primary focus of pyrrolidine derivatives has been in medicinal chemistry, their unique properties also suggest potential applications in materials science. nbinno.com The incorporation of this compound into polymer backbones or as a functional additive could lead to materials with novel properties.
Pyrrolidinone derivatives have been explored as additives to enhance the properties of polymers, coatings, and composite materials. nbinno.com The methoxypropyl side chain of this compound could impart specific solubility, thermal, or mechanical properties to a material. Future research could involve the synthesis of polymers functionalized with this compound and the characterization of their material properties.
The development of functional materials is a rapidly growing field. Pyrrolidine-containing compounds have been investigated for applications in areas such as drug delivery and as chiral selectors in separation science. The specific stereochemistry and functional groups of this compound could be exploited in the design of novel materials for these and other advanced applications.
Deeper Mechanistic Elucidation of Reactivity and Stereocontrol
A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new transformations. nih.gov Future research should employ a combination of experimental and computational techniques to gain deeper insights into the factors governing stereocontrol and reactivity.
For instance, in the synthesis of substituted pyrrolidines, the stereochemical outcome is often determined by the nature of the catalyst and the reaction conditions. rsc.orgnih.gov Detailed mechanistic studies, including kinetic analysis and the identification of reaction intermediates, can help to elucidate the transition states that control stereoselectivity. nih.gov This knowledge can then be used to design more efficient and selective synthetic methods.
Computational modeling, such as density functional theory (DFT) calculations, can provide valuable information about reaction pathways and the structures of intermediates and transition states. nih.gov Applying these computational tools to the synthesis of this compound could help to rationalize experimental observations and guide the development of new catalysts and reaction conditions for improved stereocontrol.
Opportunities in Sustainable and Green Chemistry for Pyrrolidine Synthesis
The principles of green chemistry are increasingly important in the chemical industry. rsc.orgsemanticscholar.org Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.
One key area of focus is the use of renewable starting materials. For example, levulinic acid, a bio-based platform chemical, can be used as a precursor for the synthesis of pyrrolidone derivatives. rsc.org Exploring synthetic routes to this compound that utilize biomass-derived starting materials would significantly improve the sustainability of its production.
Another important aspect of green chemistry is the reduction or elimination of hazardous solvents and reagents. The development of solvent-free or aqueous synthetic methods for pyrrolidine derivatives is a highly desirable goal. researchgate.netsemanticscholar.org For instance, the use of water as a solvent in organic reactions is not only environmentally benign but can also lead to unique reactivity and selectivity.
Furthermore, the development of catalytic processes that are highly efficient and allow for easy catalyst recovery and reuse is a central tenet of green chemistry. acs.orgnih.gov As discussed in section 9.2, the development of novel catalytic systems based on this compound could contribute to this goal.
| Approach | Description | Potential Impact on this compound Synthesis | References |
|---|---|---|---|
| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. | Reduced reliance on fossil fuels and improved sustainability. | rsc.org |
| Solvent-Free or Aqueous Conditions | Minimizing or eliminating the use of volatile organic solvents. | Safer and more environmentally friendly processes. | researchgate.netsemanticscholar.org |
| Catalyst Recycling | Developing robust and reusable catalytic systems. | Reduced waste and improved process economics. | acs.orgnih.gov |
Q & A
Basic Question: What are the recommended safety protocols for handling 2-(3-Methoxypropyl)pyrrolidine in laboratory settings?
Answer:
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Experimental procedures involving volatile forms should be conducted in fume hoods or gloveboxes to minimize inhalation risks . Waste disposal requires segregation into designated containers for halogenated organic compounds, followed by professional hazardous waste management to avoid environmental contamination . First-aid measures for exposure include immediate rinsing with water (15+ minutes for eyes) and medical consultation if irritation persists .
Basic Question: How can the synthesis of this compound be optimized for higher yield and purity?
Answer:
Optimization strategies include:
- Reagent Selection : Using pyrrolidine derivatives with activated leaving groups (e.g., chloromethyl-pyrrolidine) to enhance nucleophilic substitution efficiency with 3-methoxypropanol .
- Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .
- Purification : Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively removes unreacted starting materials. Purity can be confirmed via GC-MS or HPLC (retention time comparison with standards) .
Advanced Question: How does the stereochemistry of this compound influence its biochemical activity in drug discovery?
Answer:
The chiral center at the pyrrolidine ring’s 2-position dictates enantioselective interactions with biological targets. For example:
- (R)-Enantiomers may exhibit higher affinity for G protein-coupled receptors (GPCRs) due to spatial compatibility with hydrophobic binding pockets .
- Structure-Activity Relationship (SAR) Studies : Molecular docking simulations (e.g., AutoDock Vina) can predict enantiomer-specific binding energies. Experimental validation via radioligand assays (e.g., competitive binding with [³H]-labeled antagonists) quantifies IC₅₀ values .
- Chiral Resolution : Techniques like chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution ensure enantiopure samples for testing .
Advanced Question: What analytical methods are most effective for resolving contradictions in reported spectral data for this compound derivatives?
Answer:
Discrepancies in NMR or MS data often arise from impurities or solvent effects. A systematic approach includes:
- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, high-resolution MS (HRMS), and IR spectroscopy to confirm molecular structure. For example, HRMS (ESI+) should match the exact mass of C₈H₁₅NO₂ (theoretical [M+H]⁺: 158.1176) .
- Solvent Standardization : Use deuterated solvents (e.g., CDCl₃) consistently to eliminate chemical shift variability.
- X-ray Crystallography : Absolute configuration confirmation for crystalline derivatives resolves ambiguities in stereochemical assignments .
Basic Question: What are the key applications of this compound in organic synthesis?
Answer:
The compound serves as:
- Building Block : Its pyrrolidine scaffold is functionalized for synthesizing bioactive alkaloids (e.g., nicotine analogs) via Pd-catalyzed cross-coupling reactions .
- Chiral Auxiliary : The methoxypropyl group enhances steric bulk, enabling asymmetric induction in Michael additions or aldol reactions .
- Ligand Design : Modified derivatives act as ligands in transition-metal catalysis (e.g., Cu(I)-catalyzed azide-alkyne cycloadditions) .
Advanced Question: How can researchers mitigate batch-to-batch variability in this compound synthesis?
Answer:
Variability often stems from inconsistent reaction conditions or raw material quality. Mitigation strategies include:
- Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures reaction completion .
- Quality Control (QC) : Implement strict QC protocols:
- Purity Thresholds : ≥98% purity (HPLC).
- Impurity Profiling : Identify byproducts via LC-MS/MS and adjust reaction parameters (e.g., temperature, stoichiometry) .
Advanced Question: What mechanistic insights explain the physiological effects of this compound in neuropharmacology studies?
Answer:
The compound’s neuroactivity is attributed to:
- Receptor Modulation : Its pyrrolidine core mimics endogenous amines (e.g., dopamine), enabling partial agonism at dopaminergic D2 receptors. Electrophysiological patch-clamp assays quantify ion flux changes in transfected HEK293 cells .
- Blood-Brain Barrier (BBB) Penetration : LogP calculations (~1.5) and in vitro BBB models (e.g., MDCK-MDR1 monolayers) predict moderate permeability, validated via in vivo microdialysis in rodent models .
Basic Question: What are the storage and stability guidelines for this compound?
Answer:
- Storage : Under inert atmosphere (argon) at 2–8°C in amber glass vials to prevent photodegradation.
- Stability Monitoring : Periodic NMR analysis detects decomposition (e.g., oxidation to pyrrolidone derivatives). Shelf life typically exceeds 12 months under optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
